Preleoheterin

Description

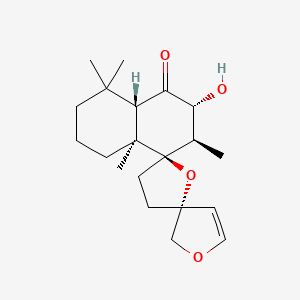

Preleoheterin is a labdane diterpenoid isolated from Leonurus heterophyllus (motherwort), a plant widely used in traditional Chinese medicine (TCM). Its molecular formula is C₂₂H₃₂O₆, with a molecular weight of 392.49 g/mol . Structurally, it features a 9α,13R-15,16-diepoxy arrangement in its labdane skeleton, distinguishing it from related compounds . This compound exhibits moderate solubility (LogD: 0.33) and ADMET properties, including low blood-brain barrier permeability and high plasma protein binding (PPB) . Pharmacologically, it targets enzymes and receptors such as CHRM3, PTGS2 (COX-2), and ADRB2, suggesting roles in anti-inflammatory and cardiovascular therapies .

Properties

Molecular Formula |

C20H30O4 |

|---|---|

Molecular Weight |

334.4 g/mol |

InChI |

InChI=1S/C20H30O4/c1-13-14(21)15(22)16-17(2,3)6-5-7-18(16,4)20(13)9-8-19(24-20)10-11-23-12-19/h10-11,13-14,16,21H,5-9,12H2,1-4H3/t13-,14-,16+,18+,19-,20-/m1/s1 |

InChI Key |

LRQKKQYUECPRMI-YHUSEBDRSA-N |

Isomeric SMILES |

C[C@@H]1[C@H](C(=O)[C@@H]2[C@@]([C@@]13CC[C@]4(O3)COC=C4)(CCCC2(C)C)C)O |

Canonical SMILES |

CC1C(C(=O)C2C(CCCC2(C13CCC4(O3)COC=C4)C)(C)C)O |

Origin of Product |

United States |

Preparation Methods

Preleoheterin can be isolated from the fresh leaves of Leonurus japonicus . The isolation process involves extraction and purification techniques commonly used in natural product chemistry.

Chemical Reactions Analysis

Preleoheterin undergoes various chemical reactions typical of labdane diterpenes. These reactions include:

Oxidation: this compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups present in this compound.

Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Preleoheterin has been studied for its anti-inflammatory properties. It inhibits the production of nitric oxide and pro-inflammatory cytokines in LPS-activated macrophages without inducing cytotoxicity at certain concentrations . This makes it a potential candidate for developing anti-inflammatory drugs. Additionally, this compound has shown potential in treating polycystic ovary syndrome (PCOS) by regulating endocrine disorders and reducing inflammatory responses .

Mechanism of Action

The mechanism of action of Preleoheterin involves the inhibition of pro-inflammatory pathways. It targets and inhibits the production of nitric oxide and pro-inflammatory cytokines, which are key mediators of inflammation . This inhibition helps reduce inflammation and its associated symptoms.

Comparison with Similar Compounds

Preleoheterin vs. Leoheterin

Leoheterin, another labdane diterpenoid from Leonurus heterophyllus, shares a similar core structure but differs in substituent positions. Key distinctions include:

- Epoxy Group Arrangement : Leoheterin has 15,16-epoxy groups, whereas this compound has 9α,13R-15,16-diepoxy groups .

- Biological Targets : Leoheterin primarily interacts with PAF (platelet-activating factor) , while this compound targets PTGS2 and ADRB2 , indicating divergent anti-inflammatory mechanisms .

This compound vs. Iso-Preleoheterin

Iso-preleoheterin, a structural isomer, highlights the impact of stereochemistry on bioactivity:

- Structural Differences : Iso-preleoheterin has an α-ketol rearrangement in ring B, altering its hydrogen-bonding capacity and solubility (LogD: 0.33 vs. This compound’s 0.33 ) .

- Target Specificity : Iso-preleoheterin targets PTGS1 (COX-1) and GRIA2 (glutamate receptor) , unlike this compound’s focus on PTGS2 and CHRM3 .

- Bioactivity : this compound shows higher binding affinity to HSP90A and CALM1 , critical for protein folding and calcium signaling, respectively .

This compound vs. Isopreleosibirone A

Isopreleosibirone A, isolated from Leonurus sibiricus, shares spectroscopic similarities but differs in ring B substituents:

- Substituent Orientation : Isopreleosibirone A has a 7β-hydroxyl group and 3α-acetoxy moiety, contrasting this compound’s 7β-hydroxyl-6-one system .

- Artifact Potential: Isopreleosibirone A may form as an artifact during extraction via α-ketol rearrangement, complicating natural abundance assessments .

Pharmacological and Functional Comparisons

Table 1: Key Properties of this compound and Analogues

Research Findings and Implications

- Structural-Activity Relationships (SAR) : The 9α,13R-15,16-diepoxy configuration in this compound enhances its binding to PTGS2 , a key anti-inflammatory target, compared to Leoheterin’s PAF-focused activity .

- Therapeutic Potential: this compound’s high OB and PPB suggest suitability for systemic delivery, while Iso-preleoheterin’s PTGS1 inhibition may favor gastrointestinal applications .

- Natural vs.

Biological Activity

Preleoheterin, a labdane diterpene isolated from Leonurus japonicus, has garnered attention for its diverse biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

- Molecular Formula : CHO

- Molecular Weight : 334.45 g/mol

- CAS Number : 151178-05-1

This compound is characterized by a complex structure typical of labdane diterpenes, which contributes to its biological activity. The compound can be derived from the leaves of Leonurus japonicus, a plant known for its medicinal properties.

Biological Activities

This compound exhibits several biological activities that are significant in pharmacology:

-

Antimicrobial Activity :

- Studies have shown that extracts containing this compound display notable antimicrobial effects against various pathogens. For instance, the chloroform extract of Leonurus japonicus demonstrated significant activity against Mycobacterium tuberculosis, with a minimum inhibitory concentration (MIC) indicating effective inhibition of bacterial growth .

- Anti-inflammatory Properties :

- Cardioprotective Effects :

- Antioxidant Activity :

The mechanisms underlying the biological activities of this compound involve multiple pathways:

- Inhibition of Enzymatic Activity : this compound may inhibit enzymes involved in inflammatory processes, such as cyclooxygenases (COX) and lipoxygenases (LOX), leading to reduced production of inflammatory mediators.

- Modulation of Signaling Pathways : The compound can influence signaling pathways related to cell survival and apoptosis, particularly those involving NF-kB and MAPK pathways.

- Direct Antibacterial Action : The structure of this compound may allow it to interact directly with bacterial membranes or interfere with bacterial metabolic processes.

Table 1: Summary of Biological Activities

Case Study: Antimycobacterial Activity

A study evaluated the antimycobacterial activity of various extracts from Leonurus japonicus. The chloroform extract containing this compound showed significant inhibition against M. tuberculosis H37Rv with an MIC value indicating potent activity. This highlights this compound's potential as a therapeutic agent in treating tuberculosis .

Case Study: Anti-inflammatory Effects

In vitro studies on this compound revealed its capacity to inhibit the secretion of TNF-alpha and IL-6 from activated macrophages, suggesting its role in modulating inflammatory responses . These findings align with traditional uses of Leonurus japonicus in folk medicine for treating inflammatory conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.